molecular formula C23H29N3O3 B6125394 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B6125394
M. Wt: 395.5 g/mol
InChI Key: QXQHDEHOKNWVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound's unique structure and mechanism of action have made it a promising candidate for the development of drugs to treat various medical conditions.

Mechanism of Action

The mechanism of action of 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole involves its interaction with the 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole receptor. The compound binds to the receptor, blocking its activation by other ligands. This inhibition of the 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole receptor leads to a decrease in calcium influx into cells, resulting in a reduction in pain sensation, thermoregulation, and cancer cell proliferation.
Biochemical and Physiological Effects:
3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has been shown to have several biochemical and physiological effects. The compound has been shown to decrease pain sensation in animal models, making it a potential candidate for the treatment of chronic pain. The compound has also been shown to inhibit cancer cell proliferation in vitro, suggesting its potential use as an anticancer agent. Additionally, the compound has been shown to have a hypothermic effect, making it a potential candidate for the treatment of fever.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole in lab experiments is its high affinity for the 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole receptor. This allows for the precise targeting of the receptor, making it a useful tool for studying its physiological functions. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, making it important to use appropriate safety measures when handling the compound.

Future Directions

There are several future directions for the research on 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole. One potential direction is the development of the compound as a drug for the treatment of chronic pain. The compound's analgesic properties make it a promising candidate for this application. Another potential direction is the development of the compound as an anticancer agent. The compound's ability to inhibit cancer cell proliferation makes it a potential candidate for the treatment of various types of cancer. Additionally, further research is needed to understand the compound's mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole involves several chemical reactions. The starting material is 2,4,5-trimethoxybenzyl chloride, which is reacted with piperazine to form the intermediate 4-(2,4,5-trimethoxybenzyl)-1-piperazine. This intermediate is then reacted with indole-3-carbaldehyde to form the final product, 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for the 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole receptor, which is involved in various physiological processes, including pain sensation, thermoregulation, and cancer cell proliferation. The 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole receptor is overexpressed in several types of cancer, making it a potential target for cancer therapy. 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

3-[[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-27-21-13-23(29-3)22(28-2)12-17(21)15-25-8-10-26(11-9-25)16-18-14-24-20-7-5-4-6-19(18)20/h4-7,12-14,24H,8-11,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQHDEHOKNWVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole

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